Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate
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Overview
Description
Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate is a complex organic compound that features a naphthalene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Naphthalene Derivatization: The naphthalene core is functionalized to introduce the benzyloxy and tert-butoxycarbonyl (Boc) groups.
Protection and Deprotection: The Boc group is used to protect the amino group during the synthesis and is later removed under mild conditions using reagents like oxalyl chloride in methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid.
Scientific Research Applications
Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-(benzyloxy)-1-naphthoate: Lacks the Boc-protected amino group.
Methyl 6-amino-1-naphthoate: Lacks the benzyloxy group.
Methyl 8-(benzyloxy)-6-amino-1-naphthoate: Lacks the Boc protection.
Properties
Molecular Formula |
C24H25NO5 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-8-phenylmethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C24H25NO5/c1-24(2,3)30-23(27)25-18-13-17-11-8-12-19(22(26)28-4)21(17)20(14-18)29-15-16-9-6-5-7-10-16/h5-14H,15H2,1-4H3,(H,25,27) |
InChI Key |
RUZGWXOOFKVHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)C=CC=C2C(=O)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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